molecular formula C10H10N2OS B13190629 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal

Cat. No.: B13190629
M. Wt: 206.27 g/mol
InChI Key: BOPJVCJZVXRTLR-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal is an organic compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . It is characterized by the presence of a benzodiazole ring attached to a propanal group via a sulfanyl linkage. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal typically involves the reaction of 2-mercaptobenzimidazole with an appropriate aldehyde under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfanyl linkage.

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)propanal involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)propanal

InChI

InChI=1S/C10H10N2OS/c1-7(6-13)14-10-11-8-4-2-3-5-9(8)12-10/h2-7H,1H3,(H,11,12)

InChI Key

BOPJVCJZVXRTLR-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)SC1=NC2=CC=CC=C2N1

Origin of Product

United States

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